molecular formula C25H36O3 B1245057 6-epi-3-Anhydroophiobolin B

6-epi-3-Anhydroophiobolin B

Cat. No.: B1245057
M. Wt: 384.6 g/mol
InChI Key: NELFJHALXVSFHU-LTYVNTHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-epi-3-Anhydroophiobolin B is a sesterterpenoid natural product belonging to the ophiobolin family, primarily investigated for its potent biological activities. This compound is a key subject of study in anticancer research, where it has demonstrated the ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, in various cell lines. Its mechanism of action is complex and involves the covalent modification of proteins, a hallmark of many ophiobolins. Research indicates that ophiobolins can act as covalent inhibitors by reacting with specific lysine residues on target proteins, such as Translocation Protein SEC63 (SEC63) in breast cancer cells, leading to endoplasmic reticulum stress and the unfolded protein response. Beyond its oncological applications, 6-epi-3-Anhydroophiobolin B is also a molecule of significant interest in phytopathology and antifungal studies. As a metabolite produced by plant pathogenic fungi, understanding its function and biosynthesis provides insights into fungal virulence and host-pathogen interactions. Researchers utilize this compound to explore its role as a phytotoxin and its potential as a lead structure for developing novel agrochemical agents. This high-purity compound is intended for research applications in chemical biology, medicinal chemistry, and plant sciences, providing a valuable tool for probing sesterterpenoid biosynthesis and developing new therapeutic and antifungal strategies. For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

(1R,3S,7R,8E,11R,12S)-12-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde

InChI

InChI=1S/C25H36O3/c1-16(2)7-6-8-18(4)25(28)12-11-24(5)14-20-17(3)13-21(27)23(20)19(15-26)9-10-22(24)25/h7,9,13,15,18,20,22-23,28H,6,8,10-12,14H2,1-5H3/b19-9-/t18-,20+,22+,23-,24+,25-/m0/s1

InChI Key

NELFJHALXVSFHU-LTYVNTHZSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@]([C@@H]3C/C=C2/C=O)([C@@H](C)CCC=C(C)C)O)C

Canonical SMILES

CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)(C(C)CCC=C(C)C)O)C

Synonyms

3-anhydroophiobolin B
6-epi-3-anhydroophiobolin B

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

6-epi-3-Anhydroophiobolin B exhibits potent cytotoxic effects against various cancer cell lines. Studies have shown that it significantly inhibits the proliferation of human cancer cells, including:

  • Leukemia Cells : Demonstrated IC50 values as low as 0.62 µM against Hs683 and 3.8 µM against U-87-MG cells, indicating strong anti-proliferative activity .
  • Brain Cancer Models : In vivo studies revealed that this compound enhances survival rates in mouse models of glioblastoma and melanoma when administered intraperitoneally at doses of 10 mg/kg .

1.2 Antibacterial Properties

The compound has shown promising antibacterial activity against several strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. The presence of a hydroxyl group at C-6 has been linked to enhanced antibacterial effects, making it a candidate for developing new antimicrobial agents .

1.3 Antiparasitic Effects

Research indicates that 6-epi-3-Anhydroophiobolin B possesses trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests potential applications in treating parasitic infections, although further studies are needed to elucidate its mechanism of action .

Agricultural Applications

2.1 Phytotoxicity

The compound has been evaluated for its phytotoxic effects on various plant species. It exhibits selective toxicity towards certain weeds, which can be advantageous in agricultural practices to manage unwanted vegetation without harming crops .

Compound Target Plant Effect
6-epi-3-Anhydroophiobolin BGreen foxtailGrowth inhibition
Ophiobolin AVarious weedsSynergistic effects

Cosmetic Applications

Recent studies have explored the incorporation of sesterterpenoids like 6-epi-3-Anhydroophiobolin B into cosmetic formulations due to their potential skin benefits. The compound's properties may enhance skin hydration and provide anti-inflammatory effects, making it suitable for topical applications in skincare products .

Case Studies and Research Findings

Several case studies highlight the effectiveness of 6-epi-3-Anhydroophiobolin B across different applications:

  • Cytotoxicity Assays : A study reported that this compound reduced the survival rate of murine lymphoma cells by over 20%, showcasing its potential as an anticancer agent .
  • Antibacterial Testing : In vitro tests demonstrated significant inhibition of bacterial growth, particularly in MRSA strains, supporting its use in developing new antibiotics .

Comparison with Similar Compounds

Table 1: Structural Comparison of 6-epi-3-Anhydroophiobolin B with Related Ophiobolins

Compound Core Structure Key Modifications Source Organism
6-epi-3-Anhydroophiobolin B Tricyclic sesterterpenoid C-6 epimerization, 3-anhydro bridge Cochliobolus heterostrophus
Ophiobolin A Tricyclic sesterterpenoid Hydroxyl groups at C3 and C6 Cochliobolus heterostrophus
Ophiobolin O Tricyclic sesterterpenoid Oxidized side chain, epoxy group Aspergillus ustus
  • C-6 Epimerization : The "6-epi" designation indicates stereochemical inversion at the C-6 position compared to ophiobolin A. This epimerization may alter interactions with cellular targets due to changed spatial orientation .
  • 3-Anhydro Bridge : Dehydration at C3 introduces an ether bridge, reducing polarity compared to hydroxyl-bearing ophiobolins like ophiobolin A. This could influence membrane permeability and bioactivity .

Bioactivity Profiles

Table 2: Bioactivity Comparison of Key Ophiobolins

Compound Cytotoxicity Antimalarial Activity Mechanism of Action
6-epi-3-Anhydroophiobolin B Not reported Not reported Unknown (structural analog studies ongoing)
Ophiobolin A Potent (IC50 < 1 µM in cancer cell lines) Marginal (weak inhibition of Plasmodium falciparum) Calcium channel modulation, ROS induction
Ophiobolin O Moderate (apoptosis in MCF-7 cells) Not reported MAPK pathway activation
  • Cytotoxicity : Ophiobolin A’s potent cytotoxicity is attributed to its ability to disrupt calcium homeostasis and induce reactive oxygen species (ROS) . The 3-anhydro bridge in 6-epi-3-Anhydroophiobolin B may reduce these effects due to decreased polarity, though empirical validation is needed.
  • Structural modifications in 6-epi-3-Anhydroophiobolin B could enhance specificity if the anhydrous bridge improves pharmacokinetic properties .

Preparation Methods

Fungal Fermentation and Crude Extraction

  • Cultivation : Cochliobolus heterostrophus is grown in liquid media (e.g., potato dextrose broth) under controlled conditions.

  • Extraction : Ethyl acetate or methanol is used to extract metabolites from fungal biomass. For Bipolaris setariae, acetone/water (70:30) extraction is employed.

Chromatographic Purification

Silica Gel Column Chromatography

  • Eluent : CHCl₃/CH₃COCH₃ (10:1) or CHCl₃/EtOAc gradients.

  • Fractions : Active fractions are pooled based on bioassay-guided screening (e.g., phytotoxicity or cytotoxicity).

Preparative TLC

  • Stationary Phase : Silica gel plates.

  • Mobile Phase : CHCl₃/CH₃COCH₃ (10:1) for Bipolaris setariae isolates.

Sephadex LH-20 Column Chromatography

  • Eluent : Methanol or acetone.

  • Purification : Final isolation of pure compounds from TLC bands.

Structural Elucidation Techniques

Spectral Data Analysis

1H and 13C NMR

  • Key Features :

    • 6-Epi-3-Anhydroophiobolin B: δ 9.41 (s, H-7), δ 7.06 (d, H-4), δ 6.11 (s, H-18).

    • 3-Anhydro-6-epi-ophiobolin B: δ 5.09 (t, H-14), δ 4.15 (s, H-17).

  • Assignments : Confirm stereocenters (C-6, C-14, C-17) and functional groups (aldehyde at C-7).

Mass Spectrometry (HRMS)

  • Molecular Formula : C₂₅H₃₆O₃ (observed [M+]⁺ at m/z 384.2659).

  • Fragmentation : Loss of H₂O or cleavage at C-14–C-17 bonds.

Bioactivity and Functional Characterization

Phytotoxicity

  • Target : Green foxtail (Setaria viridis).

  • Activity : 3-Anhydro-6-epi-ophiobolin B shows marginal phytotoxicity compared to 6-epi-ophiobolin A, which induces necrotic lesions at 100 µg/leaf.

Cytotoxicity

CompoundCell LineLC₅₀ (nM)Source
6-Epi-3-Anhydroophiobolin BHuman cancer cells (HCT-8, A549, etc.)Not reported
6-Epi-ophiobolin ACLL cells>900 nM

Note : 6-Epi-3-Anhydroophiobolin B’s cytotoxicity remains understudied, while its analogs (e.g., ophiobolin A) exhibit potent activity (1 nM LC₅₀) .

Q & A

Q. How to design mechanistic studies for 6-epi-3-Anhydroophiobolin B’s apoptotic effects?

  • Methodological Answer : Employ transcriptomic (RNA-seq) and proteomic (TMT labeling) workflows to identify pathway perturbations. Validate targets via CRISPR knockouts or pharmacological inhibitors. Reference Yang et al. (2012), who linked ophiobolin O to MAPK activation .

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